molecular formula C13H10Br2 B13986198 1-Bromo-3-(bromophenylmethyl)benzene

1-Bromo-3-(bromophenylmethyl)benzene

Cat. No.: B13986198
M. Wt: 326.03 g/mol
InChI Key: CZJZWCUHOPKJOG-UHFFFAOYSA-N
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Description

1-Bromo-3-(bromophenylmethyl)benzene is an organic compound with the molecular formula C13H10Br2. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions of the phenylmethyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(bromophenylmethyl)benzene can be synthesized through various methods. One common approach involves the bromination of 3-phenylmethylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(bromophenylmethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate.

    Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Formation of phenylmethyl derivatives with different functional groups.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of phenylmethylbenzene.

Scientific Research Applications

1-Bromo-3-(bromophenylmethyl)benzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-3-(bromophenylmethyl)benzene exerts its effects involves the interaction of its bromine atoms with various molecular targets. In substitution reactions, the bromine atoms act as leaving groups, facilitating the formation of new bonds with nucleophiles. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.

Comparison with Similar Compounds

    Bromobenzene (C6H5Br): A simpler aryl bromide with one bromine atom.

    1-Bromo-3-methylbenzene (C7H7Br): A derivative with a methyl group instead of a phenylmethyl group.

    1-Bromo-3-methoxybenzene (C7H7BrO): A derivative with a methoxy group.

Uniqueness: 1-Bromo-3-(bromophenylmethyl)benzene is unique due to the presence of two bromine atoms on a phenylmethyl group, which imparts distinct reactivity and properties compared to simpler bromobenzene derivatives. Its structure allows for selective functionalization and diverse applications in various fields of research and industry.

Properties

Molecular Formula

C13H10Br2

Molecular Weight

326.03 g/mol

IUPAC Name

1-bromo-3-[bromo(phenyl)methyl]benzene

InChI

InChI=1S/C13H10Br2/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13H

InChI Key

CZJZWCUHOPKJOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)Br

Origin of Product

United States

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